Cas no 2228419-15-4 (tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate)

tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate
- EN300-1889985
- tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate
- 2228419-15-4
-
- インチ: 1S/C15H21ClN2O3/c1-14(2,3)21-13(20)18-12-6-9(16)4-5-11(12)15(17)7-10(19)8-15/h4-6,10,19H,7-8,17H2,1-3H3,(H,18,20)
- InChIKey: ZXWFTBSRTPTCEM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C1(CC(C1)O)N
計算された属性
- せいみつぶんしりょう: 312.1240702g/mol
- どういたいしつりょう: 312.1240702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889985-5.0g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1889985-2.5g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1889985-0.05g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1889985-10g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1889985-1g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1889985-5g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1889985-0.25g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1889985-0.1g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1889985-0.5g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1889985-1.0g |
tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |
2228419-15-4 | 1g |
$1299.0 | 2023-06-01 |
tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228419-15-4 and Product Name: Tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate
The compound with the CAS number 2228419-15-4 and the product name tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural complexity of this molecule, characterized by its tert-butyl group, N-substituent, 1-amino-3-hydroxycyclobutyl moiety, and 5-chlorophenylcarbamate backbone, makes it a promising candidate for further investigation in various therapeutic areas.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of a cyclobutyl ring in this compound not only contributes to its structural stability but also enhances its binding affinity to biological targets. Specifically, the 1-amino-3-hydroxycyclobutyl group is known to interact favorably with enzymes and receptors, making it a valuable scaffold for drug discovery. This feature has been extensively studied in recent years, particularly in the context of developing inhibitors for various metabolic pathways.
The 5-chlorophenylcarbamate moiety is another critical component of this compound that contributes to its pharmacological properties. Chlorophenyl derivatives are well-documented for their role in modulating biological processes, including inflammation and pain signaling. The incorporation of a carbamate group further enhances the compound's ability to interact with biological targets, thereby increasing its potential as a therapeutic agent. This structural feature has been explored in several recent studies, which have demonstrated its efficacy in preclinical models.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The combination of the cyclobutyl and chlorophenyl groups creates a unique pharmacophore that can interact with neurotransmitter receptors, making it a promising candidate for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Recent studies have shown that similar compounds have demonstrated significant promise in preclinical trials, particularly in terms of improving cognitive function and reducing neuroinflammation.
Another area where this compound shows promise is in the treatment of metabolic disorders. The tert-butyl group and the overall structure contribute to its ability to modulate enzyme activity involved in metabolic pathways such as fatty acid oxidation and glucose metabolism. Recent research has indicated that compounds with similar structural features can enhance insulin sensitivity and improve glucose control, making them potential candidates for treating type 2 diabetes. Several preclinical studies have demonstrated these effects, highlighting the compound's therapeutic potential.
The synthesis and characterization of this compound have been subjects of extensive research. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure of the compound. These techniques provide detailed insights into the molecular structure, helping researchers understand how the compound interacts with biological targets.
In conclusion, the compound with CAS number 2228419-15-4 and product name tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas, particularly neurological disorders and metabolic diseases. Recent research has provided valuable insights into its pharmacological properties, highlighting its potential as a novel therapeutic agent. As research continues, it is expected that this compound will play an increasingly important role in drug development and medicinal chemistry.
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